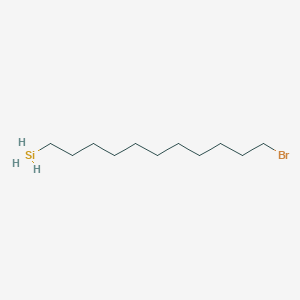

(11-Bromoundecyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(11-Bromoundecyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₅BrSi and a molecular weight of 265.31 g/mol . It is a long-chain alkylfunctional silane, primarily used as a coupling agent in various chemical reactions . This compound is known for its ability to form self-assembled monolayers on metal and metalloid surfaces, making it valuable in surface modification applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (11-Bromoundecyl)silane can be synthesized through the hydrosilylation of 11-bromoundecene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 11-bromoundecene .

Industrial Production Methods: In industrial settings, the production of 11-bromoundecylsilane involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often exceeding 95% . The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: (11-Bromoundecyl)silane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.

Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.

Common Reagents and Conditions:

Substitution Reactions: Tertiary amines are commonly used as reagents in substitution reactions with 11-bromoundecylsilane.

Hydrosilylation: Platinum catalysts are typically employed to facilitate hydrosilylation reactions.

Major Products Formed:

Quaternary Ammonium Salts: Formed from the reaction with tertiary amines.

Silane Derivatives: Resulting from hydrosilylation reactions.

Scientific Research Applications

(11-Bromoundecyl)silane has a wide range of applications in scientific research, including:

Surface Modification: It is used to create self-assembled monolayers on metal and metalloid surfaces, enhancing their chemical and physical properties.

Nanoparticle Derivatization: The compound is employed in the functionalization of nanoparticles for various applications in chemistry and materials science.

Biomedical Research: It is used in the development of biomaterials and drug delivery systems due to its ability to modify surface properties.

Industrial Applications: this compound is utilized in the production of coatings, adhesives, and composites to improve their performance and durability.

Mechanism of Action

The primary mechanism of action of 11-bromoundecylsilane involves its ability to form covalent bonds with surfaces through the silicon atom . This interaction leads to the formation of self-assembled monolayers, which can modify the surface properties of metals and metalloids . The compound’s reactivity with tertiary amines to form quaternary ammonium salts further expands its utility in various chemical processes .

Comparison with Similar Compounds

1,10-Disiladecane: Another long-chain alkylfunctional silane used for surface modification.

Trihydridosilanes: These compounds interact with oxide-free metal substrates and are used for surface modification.

Uniqueness of (11-Bromoundecyl)silane: this compound stands out due to its specific reactivity with tertiary amines and its ability to form stable self-assembled monolayers on a variety of surfaces . Its long alkyl chain provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability .

Properties

Molecular Formula |

C11H25BrSi |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

11-bromoundecylsilane |

InChI |

InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3 |

InChI Key |

KGWSWLMEYYPKKC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC[SiH3])CCCCCBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)